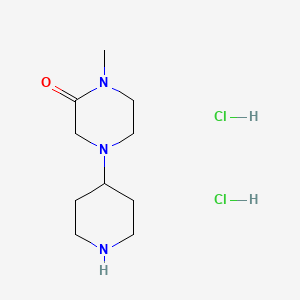

1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride

Description

Properties

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c1-12-6-7-13(8-10(12)14)9-2-4-11-5-3-9;;/h9,11H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPANAEDDNTYOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride

- Molecular Formula : CHN·2HCl

- Molar Mass : Approximately 256.17 g/mol

This compound typically exists in its dihydrochloride salt form, enhancing its solubility in polar solvents, which is beneficial for various applications in pharmacology and medicinal chemistry .

1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride exhibits biological activity primarily through its interaction with various molecular targets:

- Inhibition of Glucose Transporters : It acts as an inhibitor of glucose transporters GLUT-1 and GLUT-3. This inhibition results in reduced glucose uptake in various cell types, including cancer cells, leading to metabolic disruption and potential cell death .

- Modulation of Neurotransmitter Receptors : Compounds with piperazine moieties often interact with neurotransmitter receptors, potentially offering antipsychotic or anxiolytic effects .

Biological Activity

The biological activities associated with 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride can be summarized as follows:

Case Study 1: Anticancer Activity

A study demonstrated that 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride significantly inhibited the growth of human breast cancer cells. The IC50 values indicated comparable efficacy to established chemotherapeutics like Olaparib. The mechanism involved the inhibition of glucose transporters, leading to decreased energy availability for tumor cells .

Case Study 2: Neuropharmacological Assessment

Research on related compounds showed that piperazine derivatives could influence muscarinic receptors, suggesting that 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride may have similar effects on cognitive function and mood regulation. Such compounds have been explored for their potential in treating neurological disorders .

Safety and Toxicology

While the therapeutic potential is significant, safety assessments indicate that 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride can cause skin irritation and eye damage upon contact. Proper handling procedures are necessary to mitigate these risks .

Scientific Research Applications

Medicinal Chemistry Applications

- CNS Disorders : The compound has been investigated for its potential in treating central nervous system disorders. Its structural similarity to other piperazine derivatives suggests it may interact with neurotransmitter systems, making it a candidate for addressing conditions such as anxiety and depression .

- Antidepressant Activity : Research indicates that compounds with piperazine structures can exhibit antidepressant-like effects. The mechanism may involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .

- Antimicrobial Activity : Studies have shown that derivatives of piperidin-4-one, including this compound, possess antibacterial properties. They have demonstrated efficacy against various bacterial strains, suggesting potential use in developing new antibiotics amid rising antimicrobial resistance .

Neuropharmacological Studies

- Receptor Interaction : The compound is being studied for its interaction with various receptors in the brain, particularly those involved in dopamine and serotonin signaling. This could lead to new treatments for psychiatric disorders .

- Cognitive Enhancement : Some studies suggest that piperazine derivatives may enhance cognitive function, potentially benefiting conditions like Alzheimer's disease. This is attributed to their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft .

Antimicrobial Research

- Bacterial Inhibition : The compound has been tested against several pathogenic bacteria, showing moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis. These findings highlight its potential as a lead compound for developing new antimicrobial agents .

- Mechanism of Action : The antibacterial activity is thought to stem from the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes within the bacteria, although specific mechanisms remain under investigation .

Case Study 1: Antimicrobial Efficacy

A study synthesized various piperidine derivatives, including 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride, evaluating their antibacterial properties against multiple strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as novel antibacterial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Salmonella typhi | 20 |

| Compound B | Bacillus subtilis | 18 |

| 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride | Escherichia coli | 15 |

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, the compound was administered to animal models exhibiting anxiety-like behaviors. Results showed a significant reduction in anxiety levels compared to control groups, indicating potential therapeutic effects in treating anxiety disorders.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*XLogP3 values are computed for neutral forms; dihydrochloride salts exhibit lower lipophilicity.

Key Observations :

- The bromopyridinyl substituent in 1-(5-bromopyridin-2-yl)piperazin-2-one dihydrochloride adds aromaticity and halogen-mediated electronic effects, which may enhance receptor binding but increase molecular weight and toxicity risks .

- The methanone linker in (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride creates rigidity, altering conformational flexibility compared to the ketone-containing piperazin-2-one core .

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Reaction

A widely reported method involves coupling a protected amino acid derivative with 4-(1-methylpiperidin-4-yl)piperazine using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions.

- Procedure:

- Boc-protected D-propargylglycine (or allylglycine) is reacted with 4-(1-methylpiperidin-4-yl)piperazine in dichloromethane at ambient temperature.

- Diisopropylethylamine is added as a base to neutralize generated acids.

- The reaction mixture is stirred overnight to ensure completion.

- Outcome:

Deprotection and Salt Formation

- Deprotection:

- The Boc (tert-butoxycarbonyl) protecting group is removed by treatment with strong acids such as trifluoroacetic acid or concentrated hydrochloric acid in organic solvents (e.g., dichloromethane or methanol).

- This step is carried out under cooling (0 °C) followed by warming to room temperature over a few hours.

- Salt Formation:

- The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid, often in methanol, followed by purification using ion-exchange resins (e.g., strong cation exchange resin activated with acetic acid).

- The product is then eluted with ammonia in methanol and concentrated to yield the dihydrochloride salt as an oil or solid.

Alternative Synthetic Considerations

- Use of acid halides (e.g., p-anisoyl chloride) in the presence of bases such as triethylamine can facilitate acylation reactions related to the compound's synthesis.

- Reactions are typically conducted in organic solvents like dichloromethane, under controlled temperatures ranging from -25 °C to ambient temperature to optimize yields and minimize side products.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Coupling | Boc-D-propargylglycine, 4-(1-methylpiperidin-4-yl)piperazine, EDCI, HOBt, DIPEA | Room temperature | Dichloromethane | Stir overnight for complete reaction |

| Deprotection | Concentrated HCl or TFA | 0 °C to RT | Methanol/CH2Cl2 | 2-3 hours stirring |

| Salt formation | HCl treatment, SCX resin purification | Ambient | Methanol | Elution with saturated ammonia in methanol |

| Alternative acylation | Acid halide (e.g., p-anisoyl chloride), triethylamine | 0 to 50 °C | Dichloromethane | Controlled temperature for selectivity |

Research Findings and Yields

- The coupling reaction typically achieves yields in the range of 70-85%.

- Deprotection and salt formation steps show quantitative to near-quantitative conversion, with isolated yields reported up to 84% for the final dihydrochloride salt.

- The melting point of the dihydrochloride salt is reported between 115-135 °C with decomposition, indicating good thermal stability.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity of intermediates and final products, with characteristic shifts consistent with the piperazinone and piperidinyl moieties.

Summary Table of Preparation Methods

Additional Notes

- The synthesis demands careful control of temperature and pH during coupling and deprotection steps to avoid side reactions and degradation.

- The use of protecting groups such as Boc is critical to achieve selectivity in multi-step syntheses.

- Ion-exchange chromatography is an effective purification method for isolating the dihydrochloride salt in high purity.

- Industrial scale-up would require optimization of solvent use and reaction times to maximize throughput and minimize waste.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride, and how can its structure be validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives often undergo alkylation or acylation steps. A typical approach involves reacting 4-(piperidin-4-yl)piperazin-2-one with methylating agents (e.g., methyl iodide) under basic conditions, followed by dihydrochloride salt formation using HCl .

- Structural Validation : Techniques include:

- NMR Spectroscopy : Confirm the presence of methyl groups (δ ~2.3 ppm for N–CH3) and piperidine/piperazine ring protons (δ ~1.5–3.5 ppm).

- Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]+ for the free base) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .

Q. What methods ensure high purity of the compound, and how are impurities characterized?

- Purification : Use recrystallization (e.g., from ethanol/water) or reverse-phase HPLC with a C18 column and acidic mobile phase (0.1% TFA in water/acetonitrile) .

- Purity Analysis :

- HPLC/UV : Monitor at 210–254 nm; aim for ≥95% purity.

- TLC : Use silica gel plates with chloroform/methanol/ammonia (e.g., 9:1:0.1) for rapid assessment.

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., incomplete methylation or oxidation products). Adjust reaction time/temperature to minimize side reactions .

Advanced Research Questions

Q. How can receptor binding assays be designed to study this compound’s interaction with CNS targets (e.g., serotonin or dopamine receptors)?

- Experimental Design :

- Radioligand Displacement : Use [³H]-spiperone for dopamine D2 receptors or [³H]-ketanserin for 5-HT2A. Measure IC50 values via competitive binding assays.

- Functional Assays : Employ cAMP accumulation (GPCR activity) or calcium flux assays (e.g., FLIPR® Tetra).

- Controls : Include known agonists/antagonists (e.g., haloperidol for D2) and negative controls (vehicle).

- Data Interpretation : Compare Ki values to structurally related piperazine derivatives to infer SAR .

Q. How should conflicting results in biological activity across studies be resolved?

- Case Example : Discrepancies in IC50 values for σ-receptor binding may arise from:

- Assay Conditions : pH, temperature, or buffer composition (e.g., Tris vs. HEPES). Standardize protocols across labs.

- Salt Form : Dihydrochloride vs. free base solubility differences. Confirm salt dissociation in assay buffers .

- Resolution : Replicate studies under harmonized conditions and validate with orthogonal methods (e.g., SPR or ITC for binding affinity) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile in preclinical models?

- Challenges : Poor oral bioavailability due to high polarity.

- Solutions :

- Prodrug Design : Introduce ester groups (e.g., pivaloyloxymethyl) to enhance membrane permeability.

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes.

- PK Studies : Monitor plasma concentrations via LC-MS/MS after IV/PO administration in rodents. Calculate t½, Cmax, and AUC .

Q. How can computational modeling predict off-target effects or toxicity?

- Methods :

- Molecular Docking : Screen against Tox21 or ChEMBL databases to identify potential off-targets (e.g., hERG channel inhibition).

- QSAR Models : Use ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity or CYP inhibition.

- Validation : Compare predictions with in vitro toxicity assays (e.g., MTT for cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.